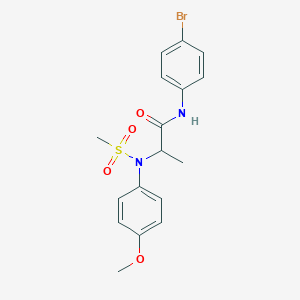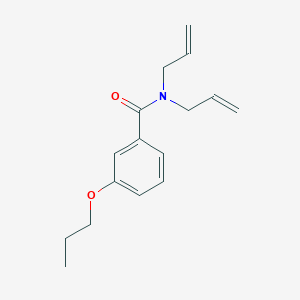
N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” is a synthetic organic compound that belongs to the class of amides It features a bromophenyl group, a methoxy group, and a methylsulfonyl group attached to an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” typically involves multi-step organic reactions. One common approach might include:
Formation of the anilino intermediate: Starting with 4-bromoaniline, a nucleophilic substitution reaction can introduce the methoxy group.
Sulfonylation: The intermediate can then undergo sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the sulfonylated intermediate can be reacted with 2-bromo-2-methylpropanoic acid to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include dehalogenated compounds.
Substitution: Products may include substituted anilines or thiophenols.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxy groups could play a role in binding to the target, while the sulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-(4-methoxyanilino)propanamide: Lacks the methylsulfonyl group.
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide: Has a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)butanamide: Has a butanamide group instead of propanamide.
Uniqueness
“N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” is unique due to the combination of its functional groups. The presence of the bromophenyl, methoxy, and methylsulfonyl groups in a single molecule provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12(17(21)19-14-6-4-13(18)5-7-14)20(25(3,22)23)15-8-10-16(24-2)11-9-15/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZZRVMSLYOBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)




![2-[(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B5174231.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)

![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)


![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
